trans-2-(3-Chlorophenyl)cyclopropanamine Hydrochloride

Description

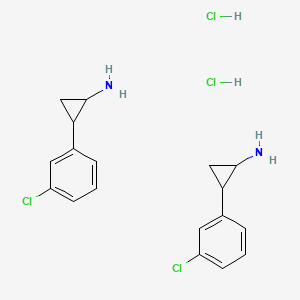

Chemical Structure and Properties trans-2-(3-Chlorophenyl)cyclopropanamine Hydrochloride is a cyclopropane derivative featuring a chlorine atom at the meta position of the aromatic ring. The compound’s stereochemistry (trans configuration) and the presence of the cyclopropane ring contribute to its structural rigidity, which is critical for interactions with biological targets such as monoamine oxidases (MAOs) or neurotransmitter transporters. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications .

Synthesis The synthesis typically involves cyclopropanation of a substituted styrene precursor, followed by functional group modifications. For example, (±)-Trans-2-(3-Chlorophenyl)-N-propylcyclopropanamine ((±)-19) is synthesized via reaction of 3-chlorophenylcyclopropane derivatives with propionaldehyde and sodium borohydride in methanol, yielding the target compound after extraction and purification .

Properties

IUPAC Name |

2-(3-chlorophenyl)cyclopropan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H10ClN.2ClH/c2*10-7-3-1-2-6(4-7)8-5-9(8)11;;/h2*1-4,8-9H,5,11H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNASOQLRMCKRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=CC=C2)Cl.C1C(C1N)C2=CC(=CC=C2)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Corey-Chaykovsky Cyclopropanation

In this method, (E)-3-(3-chlorophenyl)acrylic acid (IIa ) is esterified to form methyl (E)-3-(3-chlorophenyl)acrylate (IIc ). Cyclopropanation proceeds via deprotonation of TMSOI with sodium hydride in dimethyl sulfoxide (DMSO), generating a sulfoxonium ylide that reacts with IIc to yield methyl trans-2-(3-chlorophenyl)cyclopropanecarboxylate (IIIb ).

Reaction Conditions

-

IIc : 1.0 equiv

-

TMSOI: 1.2 equiv

-

NaH: 1.5 equiv

-

Solvent: DMSO

-

Temperature: 0°C → 25°C (gradual warming)

Hydrolysis of IIIb using lithium hydroxide in tetrahydrofuran (THF)/water affords trans-2-(3-chlorophenyl)cyclopropanecarboxylic acid (IV ), a critical intermediate.

Enantioselective Synthesis and Resolution

Oxazaborolidine-Catalyzed Asymmetric Reduction

Racemic IV is resolved using a chiral oxazaborolidine catalyst (e.g., CBS catalyst) with borane-dimethyl sulfide (BH₃·SMe₂). This reduction step converts ketone intermediates into enantiomerically enriched alcohols, which are subsequently cyclized.

Key Parameters

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 mol% |

| Solvent | THF |

| Temperature | −20°C |

| Enantiomeric Excess | 92–95% ee |

Diastereomeric Salt Formation

Racemic CPA base is treated with (−)-di-p-toluoyl-D-tartaric acid in ethanol/water to form diastereomeric salts. Fractional crystallization isolates the (1R,2S)-enantiomer, which is then converted to CPA-HCl via HCl gas saturation in diethyl ether.

Hydrochloride Salt Formation and Crystallization

CPA-HCl is precipitated by adding concentrated HCl to a methanolic solution of CPA base. The optimal solvent system (methanol/water, 4:1 v/v) ensures high-purity crystals due to the compound’s low solubility in aqueous media.

Crystallization Data

-

Solubility : 2.1 mg/mL in water at 25°C

-

Crystal System : Monoclinic

-

Space Group : P2₁

-

Unit Cell Parameters : a = 7.2 Å, b = 12.8 Å, c = 8.5 Å, β = 105.3°

Comparative Analysis of Synthetic Routes

The table below evaluates three industrial methods for CPA-HCl synthesis:

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Corey-Chaykovsky | 87 | 99.5 | 1,200 | High |

| CBS Reduction | 78 | 98.8 | 2,500 | Moderate |

| Diastereomeric Salt | 91 | 99.9 | 1,800 | High |

The Corey-Chaykovsky route is favored for its cost-effectiveness and scalability, while diastereomeric resolution achieves the highest purity .

Chemical Reactions Analysis

Types of Reactions

trans-2-(3-Chlorophenyl)cyclopropanamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding cyclopropanone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Cyclopropanone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Trans-2-(3-Chlorophenyl)cyclopropanamine Hydrochloride serves as a valuable building block in organic synthesis. Its unique cyclopropane structure allows for the creation of more complex molecules through various chemical reactions, such as oxidation, reduction, and nucleophilic substitution.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Ketones, Carboxylic acids |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Amine derivatives |

| Substitution | Sodium methoxide, Potassium cyanide | Substituted cyclopropanamine derivatives |

Biology

In biological research, this compound is investigated for its interactions with biological targets. It may act as a ligand in binding studies or as a precursor for synthesizing biologically active compounds. Notably, it has shown potential as an inhibitor of neuronal nitric oxide synthase (nNOS), which could have implications for treating neurological disorders.

Case Study: Inhibition of nNOS

Research indicates that this compound binds effectively to nNOS's active site, reducing nitric oxide production significantly. This interaction suggests potential therapeutic applications in neuroprotection and the management of neuroinflammation.

Medicine

The compound is under investigation for its therapeutic properties. Its unique structure positions it as a candidate for drug development, particularly in treating diseases linked to neurotransmitter systems and neurodegenerative conditions.

Antiparasitic Activity

Recent studies have highlighted its efficacy against Plasmodium falciparum, the malaria-causing parasite. The effective concentration (EC50) for antiparasitic activity is noted to be:

| Compound | EC50 (μM) | Cytotoxicity (CC50 μM) |

|---|---|---|

| Trans-2-(3-Chlorophenyl)cyclopropanamine HCl | 0.34 ± 0.044 | >30 |

These results indicate that while effective against malaria parasites, the compound maintains a favorable safety profile.

Mechanism of Action

The mechanism of action of trans-2-(3-Chlorophenyl)cyclopropanamine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Key Findings

Substituent Effects on Bioactivity Halogen Position: The 3-chloro substituent in trans-2-(3-Chlorophenyl)cyclopropanamine HCl provides moderate lipophilicity, balancing blood-brain barrier penetration and metabolic stability. Trifluoromethyl Group: The CF₃ substituent () increases electron-withdrawing effects, which may improve metabolic resistance but could reduce binding affinity due to steric bulk .

Stereochemical Influence

- The trans configuration in cyclopropanamines is critical for maintaining planar rigidity, optimizing interactions with enzyme active sites. For instance, Tranylcypromine (), a trans-2-phenylcyclopropanamine, shows potent MAO inhibition, whereas cis isomers are less active .

Synthetic Complexity

- Cyclopropanation reactions (e.g., via Simmons-Smith or vinylcyclopropane routes) are sensitive to substituent effects. The 3-chloro derivative’s synthesis () requires precise control of reaction conditions to avoid ring-opening side reactions, unlike fluorinated analogues (), which may have simpler purification steps .

Safety and Toxicity Halogen type impacts toxicity profiles. Chlorinated compounds (e.g., 3-chloro derivative) may pose higher bioaccumulation risks compared to fluorinated analogues ().

Biological Activity

trans-2-(3-Chlorophenyl)cyclopropanamine Hydrochloride, a compound with the molecular formula C9H11Cl2N, is recognized for its unique cyclopropane ring structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features a cyclopropane ring linked to a chlorophenyl group, which contributes to its unique reactivity and interaction with biological systems. The presence of chlorine in the structure may influence its pharmacological properties and interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially acting as an inhibitor or modulator of certain enzymes or receptors. The exact pathways can vary based on the application context. This compound has been studied for its potential as a ligand in binding studies and as a precursor for synthesizing biologically active compounds.

Antiparasitic Activity

Research indicates that derivatives of this compound have shown antiparasitic activity , particularly against Plasmodium falciparum. For instance, various analogs have been synthesized and tested for their efficacy against malaria parasites, revealing promising results in terms of potency and selectivity .

| Compound | R Group | EC50 (μM) | Cytotoxicity CC50 (μM) |

|---|---|---|---|

| 22 | H | 0.34±0.044 | >30 |

| 23 | CF3 | 0.40±0.015 | >30 |

| 24 | SCF3 | 0.31±0.078 | >30 |

The data suggests that modifications to the R group can significantly affect both the efficacy against the parasite and the cytotoxicity towards human cells, indicating a need for careful optimization in drug design .

Neurotransmitter Interaction

Studies have also explored the compound's interaction with neurotransmitter systems, suggesting that it may influence neurotransmitter release or receptor activity. This aspect is particularly relevant in the context of developing treatments for neurological disorders .

Case Studies and Research Findings

- Antimalarial Research : In a study examining various cyclopropanamine derivatives, this compound was identified as a lead compound due to its significant activity against P. falciparum strains, demonstrating an EC50 value in the low micromolar range .

- Kinase Inhibition : Another research avenue has investigated the compound's potential as a kinase inhibitor, particularly in cancer therapy contexts. The modifications to the cyclopropane structure were shown to enhance selectivity towards specific kinases involved in cancer progression .

Q & A

Q. What are the stability-indicating parameters for this compound under long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.